molecular formula C12H12ClN5O B7452000 N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide

N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide

Cat. No. B7452000
M. Wt: 277.71 g/mol
InChI Key: XVKVVLLNTJPCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide, also known as CB-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist acts as an inverse agonist of the N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide receptor, which is mainly expressed in the central nervous system. It binds to the receptor and inhibits its activity, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. This results in a decrease in appetite, pain, and other physiological processes regulated by the endocannabinoid system.
Biochemical and Physiological Effects:
N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has been shown to have various biochemical and physiological effects. It has been found to decrease food intake and body weight in animal models of obesity. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has several advantages for lab experiments. It is a potent and selective antagonist of the N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide receptor, which makes it an ideal tool for studying the endocannabinoid system. It has also been found to have low toxicity and good pharmacokinetic properties. However, N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are not yet fully known. It is also expensive and not widely available.

Future Directions

N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has several potential future directions for research. It can be studied further for its therapeutic applications in various fields such as neurology, endocrinology, and psychiatry. It can also be used as a tool for studying the endocannabinoid system and its role in various physiological processes. N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist can be further optimized to improve its potency, selectivity, and pharmacokinetic properties. Finally, N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist can be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist can be synthesized via a multistep process involving the reaction of 5-chloro-2-(2H-tetrazol-5-yl)aniline with cyclobutanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has been extensively studied for its potential therapeutic applications in various fields such as neurology, endocrinology, and psychiatry. It has been found to have a significant impact on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide antagonist has been shown to have potential therapeutic applications in the treatment of obesity, type 2 diabetes, and psychiatric disorders such as anxiety and depression.

properties

IUPAC Name

N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c13-8-4-5-9(11-15-17-18-16-11)10(6-8)14-12(19)7-2-1-3-7/h4-7H,1-3H2,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKVVLLNTJPCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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